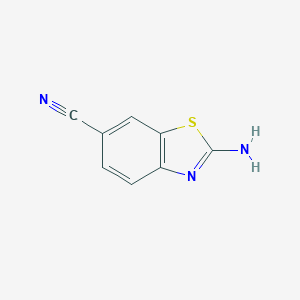

2-Aminobenzothiazole-6-carbonitrile

Vue d'ensemble

Description

L’ésmolol est un bêta-bloqueur cardio-sélectif, commercialisé sous le nom de marque Brevibloc. Il est principalement utilisé pour le contrôle à court terme de la fréquence ventriculaire et de la fréquence cardiaque dans divers types de tachycardie, y compris la tachycardie périopératoire et l’hypertension . L’ésmolol a un début d’action rapide mais une durée d’action courte, ce qui le rend adapté aux situations aiguës .

Méthodes De Préparation

Le chlorhydrate d’ésmolol peut être synthétisé par une série de réactions organiques. Une méthode implique la réaction du p-bromophénol avec l’acrylate de méthyle en présence d’un catalyseur au palladium et d’un ligand phosphine pour générer l’acrylate de méthyle 3-(4-hydroxyphényl). Cet intermédiaire est ensuite hydrogéné en présence d’un catalyseur au palladium-carbone pour obtenir le 4-hydroxy méthyl phénylpropionate . Le produit final, le chlorhydrate d’ésmolol, est obtenu par des réactions et des étapes de purification supplémentaires .

Analyse Des Réactions Chimiques

L’ésmolol subit une hydrolyse rapide de sa liaison ester, catalysée par les estérases présentes dans le cytosol des globules rouges . Cette hydrolyse entraîne la formation d’un acide libre et de méthanol. Le composé ne subit pas de réactions d’oxydation ou de réduction significatives dans des conditions physiologiques. La principale réaction de l’ésmolol est son hydrolyse, qui est stéréosélective et varie entre les différentes espèces .

Applications de la recherche scientifique

L’ésmolol est largement utilisé dans la recherche médicale, en particulier dans les études liées à la fonction cardiaque. Il a été évalué pour ses effets sur la fonction cardiaque chez les patients atteints de cardiomyopathie septique . De plus, l’ésmolol a été étudié pour ses effets hémodynamiques et anti-inflammatoires dans le choc septique hyperkinétique . Sa courte durée d’action et sa cardio-sélectivité en font un outil précieux dans la recherche clinique pour la gestion des affections cardiaques aiguës.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives, including 2-aminobenzothiazole-6-carbonitrile, as promising anticancer agents. These compounds exhibit low toxicity and potent activity against various cancer cell lines. They target multiple tumor-related proteins such as tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., Aurora, CDK) .

Table 1: Summary of Anticancer Activities of 2-Aminobenzothiazole Derivatives

| Compound | Target Protein | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 22 | VEGFR-2 | 0.6 µM | |

| Riluzole | Mutant p53 | Clinical Use | |

| Various Derivatives | Multiple Targets | Varies |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the formation of hydrogen bonds and π-π stacking interactions with specific amino acid residues in the target proteins. This facilitates their inhibitory activity against critical pathways involved in tumor growth and metastasis .

Material Science

Synthesis of Functional Materials

this compound can serve as a versatile building block in the synthesis of functional materials. Its unique chemical structure allows it to participate in multicomponent reactions, leading to the formation of complex organic molecules with potential applications in electronics and photonics .

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Electronics | Used in the development of organic semiconductors due to its electronic properties. |

| Photonics | Potential use in light-emitting devices owing to its photoluminescent properties. |

Chemical Synthesis

Reagent in Organic Synthesis

The compound is utilized as a reagent in various organic synthesis pathways, particularly in the creation of other heterocyclic compounds. Its ability to act as a nucleophile makes it valuable for synthesizing more complex molecular architectures .

Case Study: Synthesis of Heterocycles

In a recent study, researchers employed this compound as a starting material for synthesizing novel heterocycles through cyclization reactions. These newly synthesized compounds exhibited enhanced biological activities compared to their precursors, demonstrating the utility of this compound in drug discovery .

Mécanisme D'action

L’ésmolol agit en bloquant les récepteurs bêta-adrénergiques dans le cœur, ce qui entraîne une diminution de la force et de la fréquence des contractions cardiaques . Il empêche l’action de deux substances naturelles : l’épinéphrine et la norépinéphrine . En inhibant ces substances, l’ésmolol réduit la fréquence cardiaque et la demande en oxygène du myocarde, ce qui le rend efficace pour contrôler la tachycardie et l’hypertension.

Comparaison Avec Des Composés Similaires

L’ésmolol est souvent comparé à d’autres bêta-bloqueurs tels que le landiolol et le propranolol. Le landiolol, comme l’ésmolol, est un antagoniste bêta-1 sélectif à action courte, mais il a une sélectivité plus élevée pour les récepteurs bêta-1 et n’exhibe pas d’activité de pharmacochaperonnage . Le propranolol, quant à lui, est un bêta-bloqueur non sélectif avec une durée d’action plus longue . La caractéristique unique de l’ésmolol est son début d’action rapide et sa courte durée d’action, ce qui le rend adapté aux interventions aiguës.

Composés similaires

- Landiolol

- Propranolol

- Métoprolol

- Aténolol

Le métabolisme rapide et la courte demi-vie de l’ésmolol le distinguent de ces composés similaires, offrant un avantage unique dans les milieux cliniques où une bêta-blocade rapide et réversible est souhaitée.

Activité Biologique

2-Aminobenzothiazole-6-carbonitrile (ABTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ABTC, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by data tables and recent research findings.

Structural Characteristics

2-Aminobenzothiazole derivatives, including ABTC, possess a unique heterocyclic structure that contributes to their biological activity. The presence of nitrogen and sulfur atoms allows for interactions such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors .

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of ABTC and its derivatives. The compound has shown effectiveness against various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : ABTC derivatives have demonstrated inhibitory activity against several kinases involved in cancer progression. For instance, one derivative exhibited an IC50 value of 1.4 nM against CSF1R kinase, indicating strong potential as an anticancer agent .

- Cell Line Studies : The compound has been tested against different cancer cell lines:

The following table summarizes the anticancer activity of selected ABTC derivatives:

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Activity Description |

|---|---|---|---|---|

| ABTC Derivative 1 | CSF1R | 1.4 | Various | Strong inhibitor with good selectivity |

| ABTC Derivative 2 | VEGFR-2 | 0.5 | Chick CAM | Inhibits angiogenesis |

| ABTC Derivative 3 | MCF-7 | 2.49 | MCF-7 | Induces apoptosis and cell cycle arrest |

Antibacterial Activity

ABTC also exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Recent research has revealed:

- Minimum Inhibitory Concentration (MIC) : One derivative showed significant antibacterial potential with MIC values as low as 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

- Biofilm Inhibition : The compound effectively inhibited biofilm formation in bacterial strains, which is critical for treating persistent infections .

The following table summarizes the antibacterial activity of selected ABTC derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|---|

| ABTC Derivative A | Staphylococcus aureus | 8 | Yes |

| ABTC Derivative B | Escherichia coli | Moderate | Yes |

| ABTC Derivative C | Pseudomonas aeruginosa | Moderate | Yes |

Other Biological Activities

In addition to its anticancer and antibacterial effects, ABTC has been explored for other pharmacological activities:

- Antiviral Activity : Some derivatives have shown potential as antiviral agents, particularly against hepatitis C virus .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its therapeutic effects in various conditions .

Case Studies

Several case studies have been conducted to evaluate the efficacy of ABTC in vivo:

- Xenograft Models : In an MC38 xenograft model, treatment with an ABTC derivative resulted in a 62% reduction in tumor growth at a dosage of 200 mg/kg, showcasing its potential for cancer therapy .

- Infection Models : Studies on Pseudomonas aeruginosa indicated that certain derivatives reduced motility and toxin production, suggesting a role in managing bacterial virulence .

Propriétés

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCZZHSWGWCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401970 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-66-1 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.